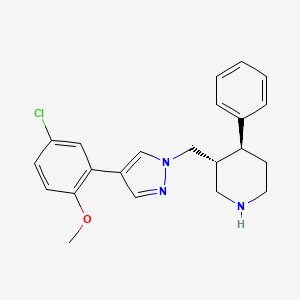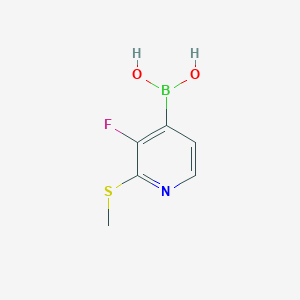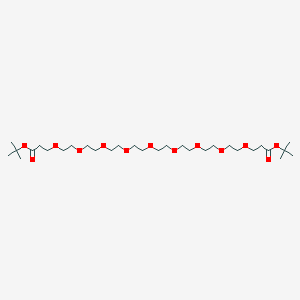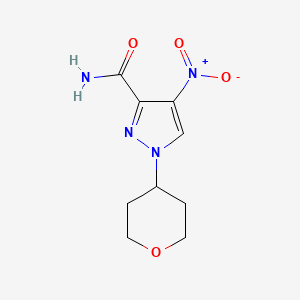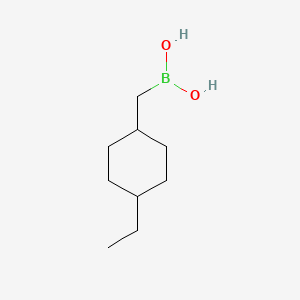
(4-Ethylcyclohexyl)methylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylcyclohexyl)methylboronic acid is an organoboron compound with the molecular formula C9H19BO2 and a molecular weight of 170.05696 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylcyclohexyl)methylboronic acid typically involves the reaction of 4-ethylcyclohexylmethyl halide with a boron-containing reagent under controlled conditions. One common method is the hydroboration of alkenes followed by oxidation to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydroboration processes, utilizing catalysts to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylcyclohexyl)methylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Converts the boronic acid to the corresponding alcohol.
Reduction: Reduces the boronic acid to the corresponding alkane.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions include alcohols, alkanes, and various substituted organic compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
(4-Ethylcyclohexyl)methylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Ethylcyclohexyl)methylboronic acid involves its ability to form stable covalent bonds with other molecules. This property is particularly useful in cross-coupling reactions, where the boronic acid group facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent transmetalation process .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(4-Ethylcyclohexyl)methylboronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ethylcyclohexyl group provides steric hindrance, influencing the outcome of reactions and making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(4-ethylcyclohexyl)methylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h8-9,11-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJJHJYFSDPOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1CCC(CC1)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
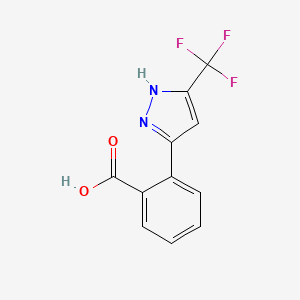
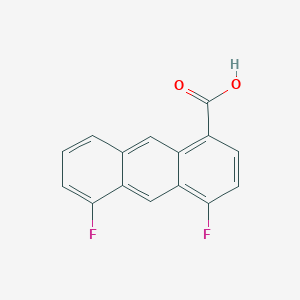

![(2,8-Diaza-spiro[4.5]dec-2-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B8004909.png)
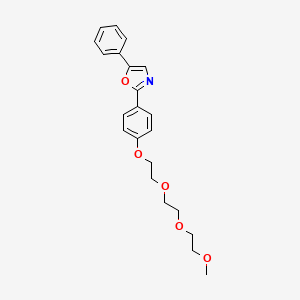
![tert-Butyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B8004930.png)


